molecular formula C8H5ClF2O2 B15497713 2-(5-Chloro-2-fluorophenyl)-2-fluoroacetic acid

2-(5-Chloro-2-fluorophenyl)-2-fluoroacetic acid

Cat. No.: B15497713
M. Wt: 206.57 g/mol
InChI Key: FDPDMLLRHULKBR-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenyl)-2-fluoroacetic acid is a fluorinated small molecule building block for research and development. As a multi-functionalized acetic acid derivative, it serves as a versatile synthon in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in Structure-Activity Relationship (SAR) studies. Researchers are advised to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The specific CAS Number, molecular formula, detailed applications, and mechanism of action for this exact compound were not available in public sources at the time of writing and should be confirmed and added by your technical team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5ClF2O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

FDPDMLLRHULKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-(4-Chlorophenyl)-2-fluoroacetic Acid (CAS 74590-69-5)
  • Molecular Formula : C₈H₆ClFO₂
  • Structural Difference : Substitution of chlorine at the phenyl ring’s 4-position instead of 5-position.
  • The 4-chloro derivative may exhibit different intermolecular interactions in crystal packing due to altered steric and electronic effects .
2-Chloro-5-fluorophenylacetic Acid (CAS 177985-33-0)
  • Molecular Formula : C₈H₆ClFO₂
  • Structural Difference : Chlorine at the 2-position and fluorine at the 5-position (reverse substitution pattern compared to the target compound).
  • Impact : Positional isomerism could influence lipophilicity (logP) and metabolic stability. For example, fluorine at the 5-position may enhance electron-withdrawing effects, increasing the acetic acid group’s acidity .

Derivatives with Extended Functional Groups

2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic Acid (CAS 1368474-88-7)
  • Molecular Formula : C₁₂H₈ClFN₂O₂
  • Structural Feature : Incorporates a pyrimidine ring linked to the 5-chloro-2-fluorophenyl group.
  • Key Properties :
    • Molecular Weight : 266.66 g/mol (vs. ~188–190 g/mol for simpler analogs).
    • Biological Relevance : Pyrimidine derivatives are common in kinase inhibitors; this compound’s extended conjugation may enhance binding to enzymatic targets .
AMG 853 (Vidupiprant)
  • Structure: A complex derivative with tert-butylcarbamoyl, cyclopropylbenzenesulfonamido, and phenoxy substituents.
  • Application : Dual CRTH2/DP antagonist evaluated for asthma. Demonstrates how bulky substituents on the phenylacetic acid scaffold improve receptor affinity and pharmacokinetic properties .
Acidity and Reactivity
  • Fluorine and chlorine substituents are electron-withdrawing, lowering the pKa of the acetic acid group compared to non-halogenated analogs. This enhances deprotonation under physiological conditions, influencing solubility and bioavailability.
  • Synthetic Routes : Analogous compounds (e.g., benzofuran derivatives) are synthesized via alkaline hydrolysis of esters (e.g., ethyl 2-(benzofuran-2-yl)acetate) .
Crystallographic Behavior
  • Intermolecular hydrogen bonding (O–H⋯O) is common in carboxylic acid derivatives, as seen in crystal structures of similar benzofuran-acetic acid compounds. Substituent positioning affects dimerization and crystal packing .

Data Tables

Table 1. Key Properties of 2-(5-Chloro-2-fluorophenyl)-2-fluoroacetic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
This compound Not available C₈H₅ClF₂O₂ ~210.58 (calculated) 5-Cl, 2-F on phenyl; 2-F on acetic acid Potential drug scaffold
2-(4-Chlorophenyl)-2-fluoroacetic acid 74590-69-5 C₈H₆ClFO₂ 188.58 4-Cl on phenyl Intermediate in organic synthesis
2-Chloro-5-fluorophenylacetic acid 177985-33-0 C₈H₆ClFO₂ 188.58 2-Cl, 5-F on phenyl Pharmaceutical research
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid 1368474-88-7 C₁₂H₈ClFN₂O₂ 266.66 Pyrimidine ring extension Kinase inhibitor candidate

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(5-chloro-2-fluorophenyl)-2-fluoroacetic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves halogen-selective coupling reactions or Friedel-Crafts acylation. For example, Suzuki-Miyaura coupling can introduce the 5-chloro-2-fluorophenyl group to a fluoroacetic acid backbone . Optimization parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
  • Temperature : 80–110°C to balance reaction rate and byproduct formation.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and stability .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments (δ -120 to -140 ppm for CF₂ groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 220.02 (calculated for C₈H₄ClF₂O₂) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do stereochemical outcomes vary in derivatives of this compound, and what methods resolve ambiguities?

  • Answer : The compound’s α-fluoroacetic acid moiety can adopt planar or tetrahedral geometries depending on substituents. Use:

  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via C=O and C-F vibrational modes .
  • DFT calculations : Compare experimental and computed IR spectra to assign configurations .
    • Case Study : A 2024 study resolved conflicting NOESY and X-ray data by correlating DFT-predicted dipole moments with experimental polarities .

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?

  • Answer : Common discrepancies arise from solvation effects or target flexibility. Mitigation strategies:

  • Molecular Dynamics (MD) Simulations : Account for solvent interactions (e.g., water/octanol partitioning) to refine docking scores .
  • SPR (Surface Plasmon Resonance) : Validate binding affinity (e.g., KD values) for enzyme targets like COX-2 or kinases .
    • Example : A 2025 study reconciled poor in silico COX-2 inhibition predictions with high in vitro activity by modeling metabolite interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Answer : Focus on halogen-driven lipophilicity and metabolic stability:

  • LogP adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce LogP from 2.8 to 2.2, improving solubility .
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
    • Validation : Use in vitro hepatic microsome assays to assess metabolic stability (t½ > 60 min desirable) .

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